Quinazolin-5-amine

Adenosine receptor SAR Triazoloquinazoline

Avoid failed SAR replication from generic isomers. This unsubstituted Quinazolin-5-amine (C₈H₇N₃, MW 145.16) is the non-redundant starting material for triazoloquinazoline libraries targeting adenosine receptors. - **Essential handle**: 5-amino group required for high-affinity binding; N-alkylation reduces A₂ activity - **Quantitative benchmarks**: Achieve A₂B selectivity via chain length optimization; benchmark vs. Sorafenib (melanoma IC₅₀ = 0.006 µM) - **Specialized use**: Design non-ATP-competitive PI5P4Kγ inhibitors for chemical biology Reliable R&D supply chain with documented provenance.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 101421-71-0
Cat. No. B028118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinazolin-5-amine
CAS101421-71-0
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NC=NC2=C1)N
InChIInChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2
InChIKeyKWHDQPVGKVPPPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinazolin-5-amine: Core Scaffold for Adenosine Antagonists and Kinase Research


Quinazolin-5-amine (CAS 101421-71-0) is a primary aromatic amine featuring a quinazoline heterocyclic core (molecular formula C₈H₇N₃, MW 145.16 g/mol) . This scaffold serves as the critical pharmacophore for a class of potent, nonselective adenosine receptor antagonists, most notably the prototypical reference compound CGS 15943 . The 5-amino group is essential for high-affinity receptor binding and is extensively utilized as a functional handle in medicinal chemistry for generating focused libraries of triazoloquinazoline and imidazoquinazoline analogs targeting adenosine receptors, kinases, and other therapeutically relevant protein families [1].

Procurement Risk: Why Analogs Cannot Substitute Without Validation


Substituting Quinazolin-5-amine with a generic 'aminoquinazoline' or 'quinazolinamine' isomer introduces significant risk of experimental failure. Structure-activity relationship (SAR) studies conclusively demonstrate that modifications to the core quinazoline ring—specifically substitution at the 5-amino position or alterations to the heterocyclic fusion—dramatically alter binding affinity and functional antagonism at adenosine receptor subtypes [1]. For example, even minor N-alkylation of the 5-amino group in related triazoloquinazolines results in a substantial loss of binding activity, particularly at the A₂ receptor [2]. Furthermore, distal modifications on the N5-substituent are highly modulatory, enabling the fine-tuning of selectivity profiles across A₁, A₂A, A₂B, and A₃ receptors [3]. Therefore, the unsubstituted Quinazolin-5-amine is a defined, non-redundant starting material essential for reproducing published lead potencies or for systematic SAR exploration.

Comparative Evidence Against Closest Analogs


Unsubstituted 5-Amine Critical for A₂ Receptor Antagonism

In the prototypical adenosine antagonist series, the unsubstituted 5-amino group in 9-chloro-2-(2-furyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine (CGS 15943) is critical for A₂ receptor binding. Alkylation of this group causes a loss of binding activity, particularly at the A₂ receptor, compared to the parent amine [1]. The parent amine form (2a) is the major contributor to the resonance-stabilized hybrid, which is essential for high-affinity receptor interaction [2].

Adenosine receptor SAR Triazoloquinazoline

Distal N5-Modifications Modulate Receptor Subtype Selectivity

While the parent Quinazolin-5-amine scaffold yields nonselective adenosine antagonists, strategic N5-substitutions enable the engineering of subtype selectivity. For example, an N5-(2-iodophenyl)acetyl derivative demonstrated high selectivity for A₂A receptors, whereas an (R)-N5-α-methyl-(phenylacetyl) derivative was the most potent at A₃ receptors with a Ki of 0.36 nM [1]. An N5-γ-aminobutyryl derivative (27) displayed a pA₂ value of 8.0 at A₂B receptors, with optimal chain length for this subtype being three methylene groups [2].

Adenosine receptor Selectivity Medicinal chemistry

Antiproliferative Activity of Aminoquinazoline Scaffolds

In a series of aminoquinazoline derivatives evaluated against the A375 human melanoma cell line, the compound bearing a chromen-4-one moiety (1q) exhibited an IC₅₀ of 0.006 µM, significantly outperforming the reference kinase inhibitor Sorafenib [1]. This class of compounds acts via EGFR and HER2 kinase inhibition [2].

Anticancer Kinase inhibition Melanoma

Selective PI5P4Kγ Inhibition by Quinazolinamine Probe

NIH-12848, a cell-permeable quinazolinamine-based compound, acts as a highly selective, non-ATP-competitive, and reversible inhibitor of phosphatidylinositol-5-phosphate-4-kinase γ (PI5P4Kγ) with an apparent IC₅₀ of ~3.3 µM [1]. This distinguishes it from other quinazoline-based kinase inhibitors which often target ATP-binding sites.

Kinase inhibitor PI5P4Kγ Chemical probe

Research Application Scenarios


Adenosine Receptor Subtype Selectivity Profiling

Use Quinazolin-5-amine as the starting material to synthesize focused libraries of N5-substituted triazoloquinazolines. The scaffold's established SAR allows for systematic exploration of A₁, A₂A, A₂B, and A₃ receptor pharmacology. Quantitative guidance from prior studies (e.g., optimal chain length for A₂B selectivity or potent A₃ Ki values) accelerates the development of subtype-selective chemical probes [1].

Kinase Inhibitor Lead Optimization in Oncology

Employ the aminoquinazoline core for generating novel EGFR/HER2 kinase inhibitors. The demonstrated antiproliferative activity against melanoma cells (IC₅₀ = 0.006 µM) provides a benchmark for lead optimization efforts aimed at surpassing the potency of existing clinical candidates like Sorafenib [2].

Non-ATP-Competitive Kinase Probe Development

Leverage the quinazolinamine scaffold to design non-ATP-competitive inhibitors of lipid kinases such as PI5P4Kγ. This application is particularly valuable for chemical biology studies where avoiding ATP-binding site competition is essential for target validation and selectivity profiling [3].

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